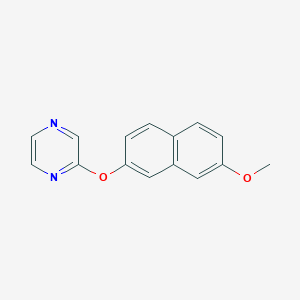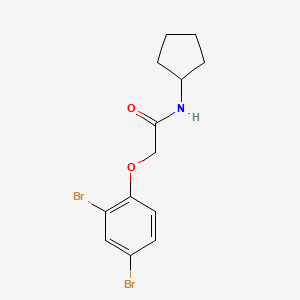
7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK). ITK is a key regulator of T-cell activation and differentiation, making it an attractive target for the treatment of autoimmune diseases and cancer.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one involves the inhibition of ITK, a PTK that is predominantly expressed in T-cells. ITK plays a critical role in T-cell activation and differentiation by regulating the signaling pathways downstream of the T-cell receptor. By inhibiting ITK, this compound reduces T-cell activation and cytokine production, leading to reduced inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on ITK activity, with an IC50 value of 0.5 nM. In addition to its effects on T-cells, this compound has also been shown to inhibit the activity of other PTKs, including BTK, JAK3, and SYK. However, the potency of this compound against these targets is much lower than its potency against ITK.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one is its selectivity for ITK, which allows for the specific targeting of T-cell activation pathways. This makes it an attractive candidate for the treatment of autoimmune diseases and cancer, which are characterized by dysregulated T-cell activation. However, the potency of this compound against other PTKs may limit its clinical utility, as off-target effects could lead to unwanted side effects.
Future Directions
There are several future directions for the development of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one and related compounds. One area of interest is the optimization of the pharmacokinetic properties of this compound, such as its half-life and distribution in the body. Another area of interest is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Finally, the identification of new targets for ITK inhibitors could lead to the development of more potent and selective compounds with improved therapeutic potential.
Synthesis Methods
The synthesis of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one involves several steps, starting from commercially available starting materials. The key step involves the coupling of a pyrrolidine derivative with a quinazolinone derivative, followed by the introduction of a chloro group and a thiol group. The final product is obtained after purification and characterization by various analytical techniques.
Scientific Research Applications
7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro studies have shown that this compound inhibits ITK activity in T-cells, leading to reduced T-cell activation and cytokine production. In vivo studies have demonstrated that this compound is effective in reducing disease severity in models of multiple sclerosis, rheumatoid arthritis, and lupus.
properties
IUPAC Name |
7-chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-11(2)21-16(23)13-6-5-12(18)9-14(13)19-17(21)24-10-15(22)20-7-3-4-8-20/h5-6,9,11H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDSHXLUAMESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)


![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)